molecular formula C27H25N5O2 B4102595 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B4102595
M. Wt: 451.5 g/mol
InChI Key: VWEWPUXUUJEKPA-UHFFFAOYSA-N
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Description

The compound 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule with notable pharmacological and biochemical properties. This compound features a unique combination of functional groups and structural motifs, making it a subject of significant interest in various fields, including medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves a multi-step synthetic route, leveraging various organic reactions:

  • Formation of the Isoquinoline Moiety: : Starting with commercially available 3,4-dihydroisoquinoline, several condensation and cyclization reactions are employed under acidic conditions.

  • Synthesis of Purine Core: : The purine core is synthesized through a sequence of reactions involving formylation and amination, using reagents like formamide and ammonia.

  • Naphthylmethyl Introduction:

Industrial Production Methods

For industrial-scale production, the process is optimized for yield, purity, and cost-efficiency. High-throughput synthetic methods, including continuous flow synthesis and microwave-assisted organic synthesis, are employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione: undergoes various chemical reactions:

  • Oxidation: : Oxidation reactions, often catalyzed by metal oxides, can modify the functional groups, impacting the pharmacological properties.

  • Reduction: : Reduction reactions typically employ hydrogenation or metal hydrides, affecting the nitrogen-containing ring systems.

  • Substitution: : Nucleophilic and electrophilic substitutions alter the aromatic systems, often under conditions involving polar solvents and mild temperatures.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Catalysts for substitution: Palladium on carbon, aluminum chloride.

Major Products

The reactions yield a range of products, including substituted purines and isoquinolines, with altered electronic and steric properties.

Scientific Research Applications

This compound is of great interest due to its diverse applications:

  • Chemistry: : Utilized as a starting material for the synthesis of novel organic molecules and heterocyclic compounds.

  • Biology: : Investigated for its potential as an enzyme inhibitor and receptor ligand.

  • Medicine: : Explored for its therapeutic potential in treating neurological disorders and as a candidate for anticancer drugs.

  • Industry: : Applied in the development of advanced materials and fine chemicals.

Mechanism of Action

The mechanism by which 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves:

  • Molecular Targets: : Binding to specific protein targets, such as enzymes or receptors, to modulate their activity.

  • Pathways Involved: : Engaging in signaling pathways that regulate cellular processes like apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

When compared with similar compounds, this compound stands out due to:

  • Unique Structural Features: : The combination of an isoquinoline and purine core with a naphthylmethyl substituent is rare.

  • Distinct Pharmacological Profile: : Exhibiting a unique spectrum of biological activities.

List of Similar Compounds

  • 1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

  • 8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethylpurine-2,6-dione

Properties

IUPAC Name

8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c1-29-24-23(25(33)30(2)27(29)34)32(17-21-12-7-11-19-9-5-6-13-22(19)21)26(28-24)31-15-14-18-8-3-4-10-20(18)16-31/h3-13H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEWPUXUUJEKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 3
Reactant of Route 3
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 4
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-(3,4-dihydro-2(1H)-isoquinolinyl)-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione

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